molecular formula C20H17N3O3 B8014061 2-phenyl-5-(4-propoxyphenyl)-4H-[1,3]oxazolo[4,5-d]pyrimidin-7-one

2-phenyl-5-(4-propoxyphenyl)-4H-[1,3]oxazolo[4,5-d]pyrimidin-7-one

Cat. No.: B8014061
M. Wt: 347.4 g/mol
InChI Key: NTTHLRODXGZCJY-UHFFFAOYSA-N
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Description

The compound with the identifier “2-phenyl-5-(4-propoxyphenyl)-4H-[1,3]oxazolo[4,5-d]pyrimidin-7-one” is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by its specific molecular structure, which contributes to its reactivity and functionality in different chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of the compound “2-phenyl-5-(4-propoxyphenyl)-4H-[1,3]oxazolo[4,5-d]pyrimidin-7-one” involves a series of chemical reactions that are carefully controlled to achieve the desired product. One common synthetic route includes the use of specific reagents and catalysts under controlled temperature and pressure conditions. For instance, the preparation method might involve the reaction of precursor molecules in the presence of a catalyst to form the desired compound .

Industrial Production Methods

In an industrial setting, the production of “this compound” is scaled up to meet demand. This involves optimizing the reaction conditions to ensure high yield and purity of the product. Industrial production methods may include continuous flow reactors, which allow for better control over reaction parameters and increased efficiency .

Chemical Reactions Analysis

Types of Reactions

The compound “2-phenyl-5-(4-propoxyphenyl)-4H-[1,3]oxazolo[4,5-d]pyrimidin-7-one” undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions result in compounds with different functional groups.

Scientific Research Applications

The compound “2-phenyl-5-(4-propoxyphenyl)-4H-[1,3]oxazolo[4,5-d]pyrimidin-7-one” has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which “2-phenyl-5-(4-propoxyphenyl)-4H-[1,3]oxazolo[4,5-d]pyrimidin-7-one” exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological outcomes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to “2-phenyl-5-(4-propoxyphenyl)-4H-[1,3]oxazolo[4,5-d]pyrimidin-7-one” include those with comparable molecular structures and reactivity. Examples might include other pyridone derivatives or compounds with similar functional groups .

Uniqueness

This uniqueness makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-phenyl-5-(4-propoxyphenyl)-4H-[1,3]oxazolo[4,5-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3/c1-2-12-25-15-10-8-13(9-11-15)17-21-18-16(19(24)22-17)26-20(23-18)14-6-4-3-5-7-14/h3-11H,2,12H2,1H3,(H,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTTHLRODXGZCJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NC(=O)C3=C(N2)N=C(O3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=CC=C(C=C1)C2=NC(=O)C3=C(N2)N=C(O3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.